![molecular formula C11H17F3O4 B12822659 Trans-10-(trifluoromethoxy)-7,12-dioxaspiro[5.6]dodecan-9-ol](/img/structure/B12822659.png)
Trans-10-(trifluoromethoxy)-7,12-dioxaspiro[5.6]dodecan-9-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-10-(trifluoromethoxy)-7,12-dioxaspiro[56]dodecan-9-ol is a unique chemical compound characterized by its trifluoromethoxy group and spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trans-10-(trifluoromethoxy)-7,12-dioxaspiro[5One common method includes the use of trifluoromethoxylation reagents, which facilitate the incorporation of the trifluoromethoxy group into the desired molecular structure . The reaction conditions often require the presence of a palladium catalyst and specific ligands to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
Trans-10-(trifluoromethoxy)-7,12-dioxaspiro[5.6]dodecan-9-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst choice playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Applications De Recherche Scientifique
Trans-10-(trifluoromethoxy)-7,12-dioxaspiro[5.6]dodecan-9-ol has several scientific research applications:
Mécanisme D'action
The mechanism of action of Trans-10-(trifluoromethoxy)-7,12-dioxaspiro[5.6]dodecan-9-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity, leading to potent biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoromethyl ethers: These compounds share the trifluoromethoxy group and exhibit similar chemical properties.
Spirocyclic compounds: Compounds with spirocyclic structures often display unique stability and reactivity.
Uniqueness
Trans-10-(trifluoromethoxy)-7,12-dioxaspiro[5.6]dodecan-9-ol stands out due to its combination of a trifluoromethoxy group and a spirocyclic framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C11H17F3O4 |
|---|---|
Poids moléculaire |
270.24 g/mol |
Nom IUPAC |
(9S,10S)-10-(trifluoromethoxy)-7,12-dioxaspiro[5.6]dodecan-9-ol |
InChI |
InChI=1S/C11H17F3O4/c12-11(13,14)18-9-7-17-10(16-6-8(9)15)4-2-1-3-5-10/h8-9,15H,1-7H2/t8-,9-/m0/s1 |
Clé InChI |
MQIBFKHLDQUQRX-IUCAKERBSA-N |
SMILES isomérique |
C1CCC2(CC1)OC[C@@H]([C@H](CO2)OC(F)(F)F)O |
SMILES canonique |
C1CCC2(CC1)OCC(C(CO2)OC(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


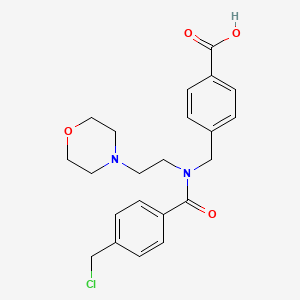
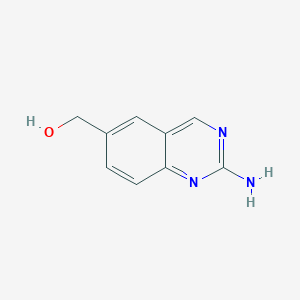
![(17-iodo-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate](/img/structure/B12822590.png)
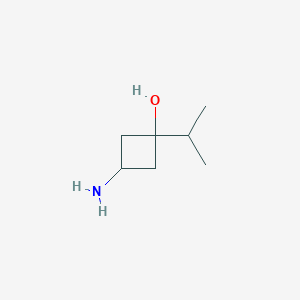
![tert-Butyl (1R,5R)-1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12822612.png)
![tert-butyl N-[4-(bromomethyl)pyridin-2-yl]-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B12822616.png)
![tert-Butyl 4,6-difluoro-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12822624.png)
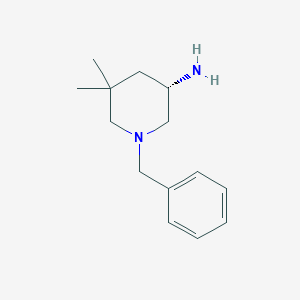
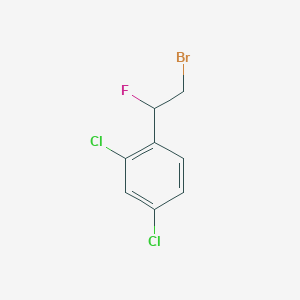
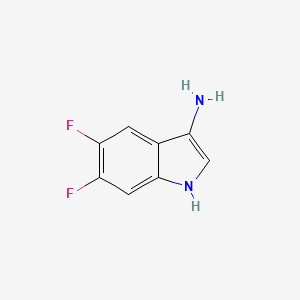
![(9S)-7-[(4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12822641.png)
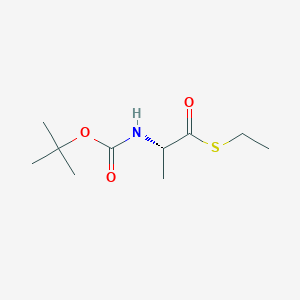
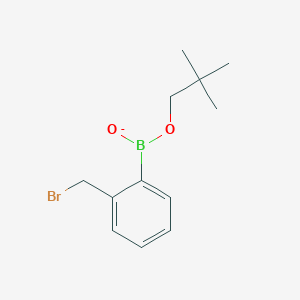
![5,17-Dihydroxy-18-(1-hydroxypropan-2-yl)-4,8,12,15-tetramethylbicyclo[13.3.0]octadeca-3,8,12,17-tetraen-16-one](/img/structure/B12822666.png)
